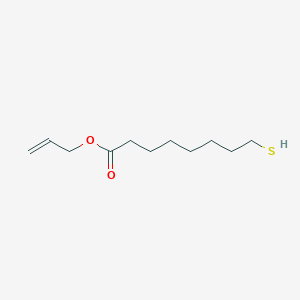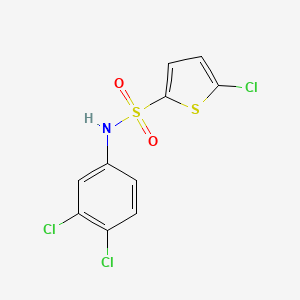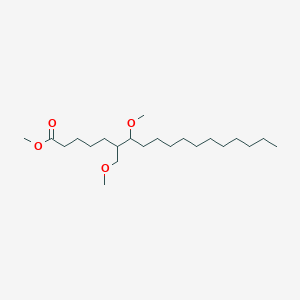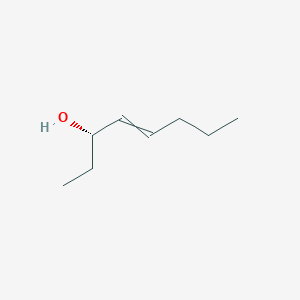
1,1'-(Dodeca-1,11-diene-1,12-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dodeca-1,11-diene-1,12-diyl)dibenzene is an organic compound with the molecular formula C24H34. It is characterized by its unique structure, which includes two benzene rings connected by a dodeca-1,11-diene chain.
Méthodes De Préparation
The synthesis of 1,1’-(Dodeca-1,11-diene-1,12-diyl)dibenzene typically involves the reaction of dodeca-1,11-diene with benzene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
1,1’-(Dodeca-1,11-diene-1,12-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding dicarboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the diene moiety to yield the saturated derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons .
Applications De Recherche Scientifique
1,1’-(Dodeca-1,11-diene-1,12-diyl)dibenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism by which 1,1’-(Dodeca-1,11-diene-1,12-diyl)dibenzene exerts its effects depends on its specific application. In chemical reactions, its diene moiety can participate in various cycloaddition reactions, such as Diels-Alder reactions, to form cyclic compounds. The benzene rings can undergo electrophilic substitution, allowing for further functionalization .
In biological systems, the compound’s mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1,1’-(Dodeca-1,11-diene-1,12-diyl)dibenzene can be compared with other similar compounds, such as:
1,1’-(Dodecane-1,12-diyl)dibenzene: This compound is similar in structure but lacks the diene moiety, resulting in different chemical reactivity and applications.
Dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV): This complex includes a metal center and is used as a catalyst in organic reactions, highlighting the versatility of dodeca-diyl derivatives.
The uniqueness of 1,1’-(Dodeca-1,11-diene-1,12-diyl)dibenzene lies in its diene functionality, which imparts distinct reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
644985-97-7 |
|---|---|
Formule moléculaire |
C24H30 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
12-phenyldodeca-1,11-dienylbenzene |
InChI |
InChI=1S/C24H30/c1(3-5-7-11-17-23-19-13-9-14-20-23)2-4-6-8-12-18-24-21-15-10-16-22-24/h9-22H,1-8H2 |
Clé InChI |
QBIYZEOZGQNIKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCCCCCCCCC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)




![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)


